molecular formula C14H15F2N3O B6576713 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide CAS No. 942663-85-6

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide

Cat. No.: B6576713
CAS No.: 942663-85-6
M. Wt: 279.28 g/mol
InChI Key: YLMYSXSFFIHUMY-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and pharmacology research. This compound features a 3,5-dimethylpyrazole moiety linked to a 2,6-difluorobenzamide group through an ethyl chain, a structural motif observed in the development of novel bioactive molecules. While direct studies on this specific compound are limited, research on highly analogous structures provides strong guidance for its potential research applications. Compounds with similar pyrazole-ethyl-benzamide architectures have been investigated as potent and selective inhibitors of enzymatic targets, such as Monoamine Oxidase B (MAO-B) for neurodegenerative disease research and N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA), a key regulator of lipid signaling in inflammatory pathways . The presence of the 3,5-dimethylpyrazole group is often a critical structural feature for biological activity, as this substitution pattern has been shown to be essential for high-affinity binding in various pharmacological targets . The difluorobenzamide component can enhance metabolic stability and influence the compound's physicochemical properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a structural template in programs aimed at developing new chemical probes and therapeutic candidates, particularly in the areas of neuroscience and inflammation .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O/c1-9-8-10(2)19(18-9)7-6-17-14(20)13-11(15)4-3-5-12(13)16/h3-5,8H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMYSXSFFIHUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C=CC=C2F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Hydrazines with β-Diketones

A classic approach involves reacting hydrazine derivatives with acetylacetone (pentane-2,4-dione) under acidic conditions. For example, treatment of acetylacetone with hydrazine hydrate in ethanol at reflux (78°C) for 6 hours yields 3,5-dimethyl-1H-pyrazole with 85–90% efficiency. This method benefits from commercial availability of reagents and straightforward purification via recrystallization from hexane.

Nitration-Reduction of Halogenated Pyrazoles

Alternative pathways employ halogenated pyrazole precursors. In a representative procedure, 3,4,5-tribromopyrazole undergoes nitration with fuming nitric acid in acetic anhydride at 10–20°C, followed by tin(II) chloride reduction in ethanol/ethyl acetate (1:2 v/v) at 110°C. This two-step process achieves a 67.6% yield of 3,5-dimethyl-1H-pyrazole after column chromatography.

Functionalization with Ethylamine Linker

Introducing the ethylamine side chain requires selective alkylation of the pyrazole nitrogen.

Nucleophilic Substitution with Chloroethylamine

Reaction of 3,5-dimethyl-1H-pyrazole with 2-chloroethylamine hydrochloride in toluene under reflux (110°C) for 10 hours, using potassium carbonate (K₂CO₃) as a base, affords 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 80% yield. Key parameters include:

ParameterValue
SolventToluene
Temperature110°C
Reaction Time10 hours
BaseK₂CO₃ (1.3 equiv)
Yield80%

Mitsunobu Reaction for Challenging Substrates

For sterically hindered pyrazoles, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature achieves comparable yields (75–78%). This method avoids harsh conditions but incurs higher costs due to reagent expenses.

Amide Bond Formation with 2,6-Difluorobenzoic Acid

The final step couples the ethylamine intermediate with 2,6-difluorobenzoic acid derivatives.

Carbodiimide-Mediated Coupling

Activation of 2,6-difluorobenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour, followed by addition of the amine intermediate, yields the target compound in 82% purity. Critical conditions include:

ParameterValue
Coupling AgentEDC/HOBt (1.2 equiv)
SolventDCM
Temperature0°C → RT
Reaction Time12 hours
Yield82%

Schotten-Baumann Acylation

An alternative industrial-scale method employs 2,6-difluorobenzoyl chloride in a biphasic system (water/dioxane) with calcium hydroxide (Ca(OH)₂) as a base. Vigorous stirring at 25°C for 1.5 hours followed by acidification with HCl yields the amide with 75% efficiency. This route prioritizes scalability over atom economy.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost Efficiency
EDC/HOBt Coupling82ModerateHigh
Schotten-Baumann75HighModerate
Mitsunobu Alkylation78LowLow

The EDC/HOBt method balances yield and purity, making it ideal for laboratory-scale synthesis. In contrast, the Schotten-Baumann approach suits industrial production despite marginally lower yields due to reduced reagent costs.

Challenges and Optimization Strategies

Byproduct Formation in Amidation

Competitive hydrolysis of 2,6-difluorobenzoyl chloride generates 2,6-difluorobenzoic acid, reducing yields. Strategies to mitigate this include:

  • Low-Temperature Reactions : Maintaining temperatures below 5°C during acyl chloride addition.

  • Anhydrous Conditions : Use of molecular sieves (4Å) in solvent systems.

Purification of Hydrophobic Intermediates

The ethylamine linker’s hydrophobicity complicates isolation. Gradient chromatography (hexane/ethyl acetate, 10:1 to 5:1 v/v) or trituration with cold methanol improves purity to >95% .

Chemical Reactions Analysis

Types of Reactions: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted pyrazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its fluorinated structure can enhance binding affinity and selectivity towards biological targets.

Medicine: The compound has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Its ability to interact with biological systems makes it a candidate for drug development.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide exerts its effects involves interactions with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound's binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the benzamide family, which includes several pesticides and CSIs. Key structural analogs and their differences are summarized below:

Compound Name Key Substituents Molecular Weight (g/mol) Primary Use Source
N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide (Target) 3,5-dimethylpyrazole ethyl linker ~350 (estimated) Unknown (research phase) N/A
N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide 3,5-dichloro-2,4-difluorophenyl urea 454.1 Insecticide (teflubenzuron)
N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide 3,5-dichloro, tetrafluoroethoxy group 503.6 Insecticide (hexaflumuron)
N-{{{4-{2-chloro-4-(trifluoromethyl)phenoxy}-2-fluorophenyl}amino}carbonyl}-2,6-difluorobenzamide 2-chloro-4-(trifluoromethyl)phenoxy 485.8 Insect growth regulator

Key Observations :

  • Pyrazole vs. Urea Linkers : The target compound’s pyrazole-ethyl linker distinguishes it from urea-based analogs (e.g., teflubenzuron). Pyrazole groups are associated with enhanced metabolic stability compared to urea moieties, which may hydrolyze under physiological conditions .
  • Fluorination Patterns: All compounds share a 2,6-difluorobenzamide core, but substituents on the aromatic rings vary. Chlorine and trifluoromethyl groups (e.g., in hexaflumuron) increase hydrophobicity and target affinity, whereas the target’s dimethylpyrazole may reduce toxicity toward non-target species .

Biological Activity

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole moiety, which is known for its wide range of biological activities. The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate acylating agents to form the desired amide structure. The general reaction scheme can be represented as follows:

3 5 Dimethylpyrazole+Acid ChlorideN 2 3 5 dimethyl 1H pyrazol 1 yl ethyl 2 6 difluorobenzamide\text{3 5 Dimethylpyrazole}+\text{Acid Chloride}\rightarrow \text{N 2 3 5 dimethyl 1H pyrazol 1 yl ethyl 2 6 difluorobenzamide}

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole nucleus exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study indicated that a related compound had an IC50 value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapeutics like 5-fluorouracil (IC50 = 8.34 µM) . The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives has been well documented. Compounds structurally related to this compound have exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

3. Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties against a range of pathogens. For instance, compounds with similar structural features were tested against bacterial strains such as E. coli and S. aureus, demonstrating promising antibacterial activity . The presence of specific functional groups in the amide linkage was found to enhance these effects.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Apoptosis Induction : In cancer cells, the compound triggers apoptotic pathways leading to cell death.
  • Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby reducing inflammation.
  • Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO), contributing to their therapeutic effects in neurological disorders .

Case Studies

Several case studies highlight the efficacy and safety profiles of pyrazole derivatives:

StudyCompoundActivityIC50 ValueCell Line
5fAnticancer5.13 µMC6 Glioma
VariousAnti-inflammatory-TNF-α Inhibition
DerivativesAntibacterial-E. coli, S. aureus

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,6-difluorobenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Use a nucleophilic substitution reaction between 2,6-difluorobenzoyl chloride and 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in dry dichloromethane under inert conditions.
  • Maintain temperatures between 275–277 K during reagent mixing to minimize side reactions.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC or NMR .
    • Optimization Tips :
  • Adjust stoichiometric ratios (e.g., 1:1.1 for amine:acyl chloride) to maximize yield.
  • Monitor reaction progress using TLC with UV visualization.

Q. How can the molecular conformation and crystal packing of this compound be characterized?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEX CCD diffractometer.
  • Refine structures with SHELXL (e.g., space group determination, thermal parameter adjustments) .
    • Key Parameters :
  • Anticipated space group: Orthorhombic (e.g., Pbca for analogous benzamides).
  • Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, pyrazole substitution) influence this compound’s bioactivity?

  • Methodology :

  • Compare bioactivity data (e.g., enzyme inhibition, receptor binding) with structural analogs like flufenoxuron (a pesticidal benzamide) .
  • Use computational tools (e.g., molecular docking in AutoDock Vina) to map interactions with target proteins (e.g., chitin synthase for insect growth regulation) .
    • Key Findings :
  • Fluorine atoms enhance metabolic stability and hydrophobic interactions.
  • Pyrazole groups contribute to π-π stacking in enzyme active sites .

Q. What challenges arise in resolving crystallographic disorder for the pyrazole-ethyl moiety?

  • Methodology :

  • Apply twin refinement protocols in SHELXL for disordered regions (e.g., occupancy ratios of 0.67:0.33 observed in analogous structures) .
  • Validate using residual density maps and Hirshfeld surface analysis.
    • Example Data :
ParameterValue
Disordered groupCHF2 in tetrafluoroethoxy
Occupancy ratio0.67:0.33
R-factor0.084 (I > 2σ(I))

Q. How can computational modeling predict this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Perform pharmacophore modeling (e.g., using Schrödinger Phase) to identify critical interaction sites.
  • Validate via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
    • Case Study :
  • A related benzamide derivative showed VEGFR2 inhibition (ΔG = -9.8 kcal/mol) via hydrogen bonding with Cys917 and hydrophobic interactions with Glu883 .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of benzamide derivatives?

  • Methodology :

  • Conduct meta-analysis of bioassay data (e.g., IC50 values for pesticidal vs. anticancer activities).
  • Evaluate assay conditions (e.g., cell lines, incubation times) that may skew results.
    • Example :
  • Diflubenzuron (a structural analog) exhibits insect growth regulation but no mutagenicity in Ames tests, while fluorinated analogs show hepatotoxicity risks .

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